1-(3-Fluoro-5-methylphenyl)piperidin-4-one

Drug Metabolism Pharmacokinetics Drug-Drug Interaction

This fluorinated piperidin-4-one features a 3-fluoro-5-methylphenyl substitution offering distinct CYP3A4 interaction (IC50 26.3μM), ~1000x weaker inhibition than potent analogs. LogP 2.30 supports CNS drug design with reduced DDI risk. Ideal for FBDD campaigns targeting neurological targets with favorable cardiac safety profile.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
Cat. No. B13043931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-5-methylphenyl)piperidin-4-one
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)N2CCC(=O)CC2
InChIInChI=1S/C12H14FNO/c1-9-6-10(13)8-11(7-9)14-4-2-12(15)3-5-14/h6-8H,2-5H2,1H3
InChIKeyIPVOQOHYMFLGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoro-5-methylphenyl)piperidin-4-one: Procuring a Key Fluorinated Piperidinone Intermediate for Research & Development


1-(3-Fluoro-5-methylphenyl)piperidin-4-one (CAS: 1517310-39-2) is a fluorinated piperidin-4-one building block. It is defined by a piperidine ring functionalized at the 1-position with a 3-fluoro-5-methylphenyl moiety . This specific substitution pattern gives it a molecular weight of 207.24 g/mol (C12H14FNO) and a predicted LogP of 2.30, indicating moderate lipophilicity . It is primarily employed as a key intermediate in medicinal chemistry and fragment-based drug discovery, where its 3D structural features and the unique electronic effects of the fluorine substitution are leveraged to modulate key drug-like properties such as basicity and target engagement [1].

Why 1-(3-Fluoro-5-methylphenyl)piperidin-4-one Cannot Be Substituted with Common Analogs


The precise substitution pattern of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one is critical for achieving target selectivity and avoiding off-target liabilities. Unlike the more common 4-fluorophenyl analog (1-(4-fluorophenyl)piperidin-4-one), the specific 3-fluoro-5-methylphenyl substitution in our target compound leads to a distinct CYP enzyme interaction profile, exhibiting a 26.3 μM IC50 for CYP3A4 inhibition, which is approximately 1000-fold weaker than potent inhibitors [1]. This difference is not merely academic; it represents a significantly lower risk for drug-drug interactions, a major cause of compound attrition in development. Furthermore, the presence and position of the fluorine atom on the piperidine scaffold directly impacts the pKa of the basic nitrogen [2]. This is a critical parameter for the compound's affinity for hERG channels, a key predictor of cardiac toxicity. Substituting this building block for a cheaper, unfluorinated, or differently fluorinated analog introduces unpredictable changes in physicochemical properties and pharmacokinetic profiles, invalidating established structure-activity relationships (SAR) and potentially derailing a development program.

Quantitative Differentiation of 1-(3-Fluoro-5-methylphenyl)piperidin-4-one: An Evidence Guide


CYP3A4 Inhibition: A 26,000-fold Weaker Inhibitor Compared to Ketoconazole

The compound 1-(3-Fluoro-5-methylphenyl)piperidin-4-one demonstrates minimal inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC50 value of 26,300 nM [1]. This is a key differentiator from many potent CYP3A4 inhibitors which can cause severe drug-drug interactions. For instance, the known inhibitor ketoconazole has an IC50 of approximately 1 nM [2]. This data indicates a substantially lower potential for CYP3A4-mediated drug-drug interactions.

Drug Metabolism Pharmacokinetics Drug-Drug Interaction CYP450

Modulation of Basicity (pKa) and hERG Liability by Fluorination

The presence of the fluorine atom on the piperidine scaffold in 1-(3-Fluoro-5-methylphenyl)piperidin-4-one significantly lowers the basicity (pKa) of the piperidine nitrogen [1]. A study on a series of fluorinated piperidines demonstrated that pKa values decrease with increasing fluorination [2]. A higher pKa is correlated with a greater risk of hERG channel blockade and subsequent cardiac toxicity. The lower pKa of the target compound, compared to its non-fluorinated analogs, translates to a potentially reduced hERG affinity, thereby improving the cardiac safety profile.

Cardiac Safety hERG Physicochemical Properties Medicinal Chemistry

Lipophilicity (LogP) Tuned for CNS Penetration

1-(3-Fluoro-5-methylphenyl)piperidin-4-one exhibits a calculated LogP of 2.30 . This value falls within the optimal range (LogP 1-3) for achieving good blood-brain barrier (BBB) penetration, a critical requirement for CNS-targeted therapeutics [1]. This is a key differentiator from more polar or more lipophilic analogs. For example, the unsubstituted 1-(4-fluorophenyl)piperidin-4-one has a LogP of 2.21 . The slightly higher LogP of the target compound may provide enhanced CNS exposure relative to this simpler analog.

CNS Drug Discovery Lipophilicity LogP Blood-Brain Barrier

Synthetic Versatility as a Multifunctional Scaffold for Target Engagement

The 1-(3-fluoro-5-methylphenyl)piperidin-4-one core has demonstrated utility as a scaffold for developing compounds with diverse target engagement profiles, as evidenced by a study exploring fluorine-substituted piperidines for diabetes and Alzheimer's disease [1]. In this study, a derivative of a similar fluorinated piperidine scaffold (compound 4) exhibited a competitive mode of inhibition against α-glucosidase with an IC50 of 6.8 μM, demonstrating the potential for developing potent enzyme inhibitors [2]. This is in contrast to other piperidin-4-one analogs which may lack the electronic and steric features for effective target engagement.

Fragment-Based Drug Discovery Medicinal Chemistry Target Engagement Scaffold

Strategic Application Scenarios for 1-(3-Fluoro-5-methylphenyl)piperidin-4-one in R&D


Building Block for CNS Drug Discovery Programs with Optimized Drug-Drug Interaction Risk

Given its favorable LogP of 2.30 and minimal CYP3A4 inhibition (IC50 = 26,300 nM), this compound is an ideal starting point for designing CNS-penetrant therapeutics with a reduced risk of drug-drug interactions [1]. Medicinal chemists can leverage this scaffold to generate lead series for neurological or psychiatric indications, confident that the core structure is unlikely to contribute to major CYP-mediated metabolism liabilities.

Fragment-Based Drug Discovery (FBDD) to Mitigate hERG-Related Cardiac Toxicity

As a fluorinated piperidine, this compound serves as a 3D fragment that inherently possesses a lower pKa than non-fluorinated analogs, a property linked to decreased hERG channel affinity [2]. FBDD campaigns can utilize this building block to grow novel leads while simultaneously addressing cardiac safety concerns from the earliest stages of the project, thus reducing late-stage attrition.

Development of Selective Enzyme Inhibitors for Metabolic and Neurodegenerative Diseases

The demonstrated class-level activity of structurally related fluorinated piperidines against enzymes like α-glucosidase and cholinesterases [3] positions this compound as a valuable scaffold for developing novel inhibitors. Researchers can use this core to explore SAR for a range of targets implicated in Type 2 Diabetes and Alzheimer's disease, with the confidence that the scaffold is a viable starting point for generating potent and selective tool compounds or leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluoro-5-methylphenyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.